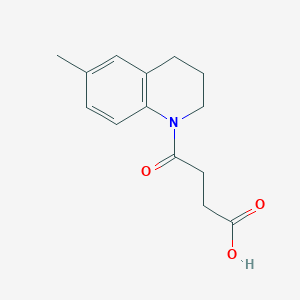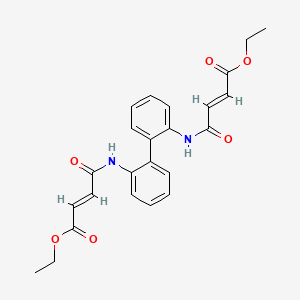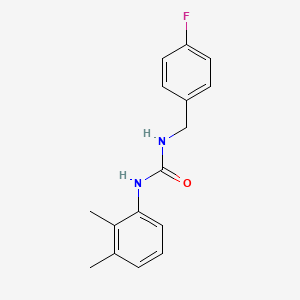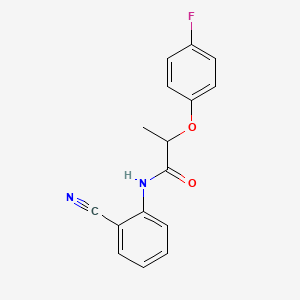![molecular formula C15H18F2N4O3 B5357285 N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5357285.png)
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DAAKG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DAAKG belongs to the class of N-substituted glycine derivatives and was first synthesized in 2005 by researchers at the University of Pittsburgh.
Mecanismo De Acción
The mechanism of action of DAAKG involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. DAAKG binds to PPAR-γ and activates its downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DAAKG has been shown to regulate glucose and lipid metabolism, reduce inflammation, and inhibit tumor cell growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. DAAKG has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAAKG is its ability to activate PPAR-γ, which is a well-established therapeutic target for various diseases. DAAKG has also been shown to be safe and well-tolerated in animal studies. However, one limitation of DAAKG is its poor solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of DAAKG for clinical use.
Direcciones Futuras
There are several potential future directions for DAAKG research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. DAAKG has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting that it may have therapeutic potential in these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. DAAKG has been found to exhibit neuroprotective effects in animal models, and further studies are needed to explore its potential therapeutic use in these conditions.
Métodos De Síntesis
The synthesis of DAAKG involves the reaction of 3,4-difluorobenzylamine with N-acetylglycine piperazide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by crystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DAAKG has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. DAAKG has also been found to exhibit neuroprotective effects in animal models of Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O3/c16-10-2-1-9(5-11(10)17)8-21-4-3-19-15(24)12(21)6-14(23)20-7-13(18)22/h1-2,5,12H,3-4,6-8H2,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQRKOBYVMTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide](/img/structure/B5357222.png)




![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![N-(2,5-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5357265.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)benzenesulfonamide](/img/structure/B5357277.png)

![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5357300.png)